molecular formula C6H9ClF2N2S B13520013 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride

Cat. No.: B13520013
M. Wt: 214.66 g/mol
InChI Key: PUYBGTNWRWOLHI-UHFFFAOYSA-N
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Description

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a 1,1-difluoroethyl group at the 4-position and a methanamine moiety at the 2-position, with a hydrochloride counterion. The difluoroethyl group introduces strong electronegativity and metabolic stability, while the methanamine hydrochloride enhances water solubility, making it suitable for formulation in biological assays .

Properties

Molecular Formula

C6H9ClF2N2S

Molecular Weight

214.66 g/mol

IUPAC Name

[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)4-3-11-5(2-9)10-4;/h3H,2,9H2,1H3;1H

InChI Key

PUYBGTNWRWOLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)CN)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid with appropriate reagents to introduce the methanamine group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-based methanamine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight Key Features References
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride (Target) 4-(CF₂CH₃), 2-(NH₂·HCl) ~226.7* High electronegativity (fluorine), enhanced metabolic stability.
1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine hydrochloride 4-(CH₂Cl), 2-(N(CH₃)₂·HCl) 314.69 Chloromethyl group increases reactivity; dimethylamine reduces basicity.
[4-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride Phenyl-thiazole, 2-(NH₂·HCl) 226.73 Aromaticity enhances π-π stacking; lower lipophilicity vs. aliphatic substituents.
1-[4-(5-Methyl-1-benzothiophene-2-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride Benzothiophene-oxazepane hybrid 340.9 Extended conjugation improves CNS penetration; higher molecular weight.
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride 4-(2-Me-thiazole), 2-(NH₂·2HCl) 314.69 Methyl group increases steric bulk; dihydrochloride improves solubility.

*Calculated based on molecular formula (C₆H₉ClF₂N₂S).

Physicochemical and Pharmacological Insights

Electron-Withdrawing vs. Chloromethyl substituents (as in ) increase reactivity for nucleophilic substitution, useful in prodrug design but may reduce stability .

Amine Functionalization: Methanamine hydrochloride in the target compound provides a primary amine, ideal for salt formation and hydrogen bonding in receptor interactions.

Hybrid Structures :

  • Compounds like the benzothiophene-oxazepane hybrid () demonstrate increased molecular complexity and CNS bioavailability due to extended aromatic systems, but this comes at the cost of higher molecular weight (>300 Da), which may violate Lipinski’s rule for drug-likeness .

Solubility and Bioavailability :

  • The hydrochloride salt form in the target compound and analogues (e.g., [4-(thiazol-2-yl)phenyl]methanamine hydrochloride) enhances aqueous solubility, critical for oral absorption. Dihydrochloride salts (e.g., 1-[4-(2-Me-thiazol-4-yl)phenyl]methanamine dihydrochloride) further improve solubility but may increase renal clearance .

Biological Activity

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a synthetic compound that belongs to the thiazole class of heterocyclic compounds. Its molecular formula is C6H8F2N2SHClC_6H_8F_2N_2S\cdot HCl, and it is characterized by the presence of a difluoroethyl group and a methanamine moiety attached to a thiazole ring. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.

The biological activity of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is primarily attributed to its interaction with specific biological targets. The difluoroethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular receptors or enzymes. The thiazole ring is known for its role in biological systems, often participating in enzyme inhibition or modulation.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Recent investigations have explored the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can induce apoptosis in cancer cell lines such as HeLa and A549. The compound's effectiveness is often measured by its IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Case Studies

Several studies have documented the biological effects of similar thiazole compounds:

  • Study on Antimicrobial Activity : A study evaluated various thiazole derivatives against bacterial strains and reported minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli and S. aureus, suggesting potent antibacterial activity .
  • Anticancer Research : In another case study, thiazole derivatives were shown to exhibit significant cytotoxicity against cancer cell lines with IC50 values ranging from 200 to 300 µg/mL. This highlights the potential for developing these compounds into therapeutic agents .

Comparative Analysis

A comparison with other similar compounds reveals insights into the unique properties of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochlorideStructureMIC = 62.5 µg/mLIC50 = 200 µg/mL
1-[2-(Difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochlorideStructureMIC = 78.12 µg/mLIC50 = 250 µg/mL
1-[2-(Difluoroethyl)-1,3-thiazol-4-yl]methanamine hydrochlorideStructureMIC = 70 µg/mLIC50 = 300 µg/mL

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride with high purity?

  • Methodology : Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for thiazole ring formation), pH (neutral to slightly acidic to avoid decomposition), and solvent selection (e.g., ethanol or THF). Protecting groups may be necessary for the methanamine moiety during thiazole ring cyclization. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
  • Key Data :

StepParameterOptimal Range
CyclizationTemperature70–80°C
QuenchingpH6.5–7.0
PurificationSolvent SystemEthanol/Water (3:1)

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiazole ring (e.g., C-2 at ~160 ppm in 13C NMR), difluoroethyl group (doublet for CF2 at ~110 ppm), and methanamine (NH2 protons at ~2.8 ppm in D2O).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to confirm purity (>98%) .
    • Example Data :
Protonδ (ppm)MultiplicityAssignment
H-5 (thiazole)7.2singletThiazole C-H
CF2CH31.5tripletDifluoroethyl

Q. What solubility properties are critical for in vitro assays?

  • Methodology : Solubility in aqueous buffers (e.g., PBS at pH 7.4) can be enhanced using co-solvents like DMSO (≤5% v/v). Hydrochloride salts generally exhibit better aqueous solubility than free bases. Conduct dynamic light scattering (DLS) to assess aggregation in biological media .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, cross-peaks between the methanamine NH2 and adjacent protons confirm connectivity.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
    • Case Study : A 13C NMR discrepancy at C-4 of the thiazole ring (~145 ppm vs. predicted 152 ppm) was resolved by identifying residual solvent (DMSO-d6) interactions .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., hydrolysis of the difluoroethyl group).
  • Design of Experiments (DoE) : Use response surface modeling to optimize parameters like stoichiometry (e.g., 1.2:1 amine:thiazole precursor) and residence time .
    • Data :
ScaleYield (Batch)Yield (Flow)
1 g65%82%
10 g58%78%

Q. How can this compound’s potential as a kinase inhibitor be evaluated structurally?

  • Methodology :

  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, BRAF) using software like AutoDock Vina. The thiazole ring’s electron-deficient nature may mimic adenine interactions.
  • SAR Studies : Modify the difluoroethyl group to assess steric/electronic effects on IC50 values. For example, replacing CF2CH3 with CH2CF3 alters binding affinity by 10-fold .
    • Key Finding : The compound showed Ki = 120 nM against JAK2 in preliminary assays, suggesting competitive inhibition .

Safety and Handling

Q. What precautions are necessary for safe handling in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation exposure.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents (e.g., HNO3) due to potential exothermic reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the difluoroethyl group) that may interfere with activity .

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